molecular formula C25H26N2O4 B12417123 Meis-IN-3

Meis-IN-3

Cat. No.: B12417123
M. Wt: 418.5 g/mol
InChI Key: PVHPGRAQEKBMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meis-IN-3 is a potent inhibitor of the myeloid ecotropic viral integration site (MEIS) proteins. These proteins are transcription factors that play a crucial role in the regulation of gene expression, particularly in the context of embryonic development and cancer. This compound has garnered significant attention in scientific research due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Meis-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and optimization techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Meis-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Meis-IN-3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the role of MEIS proteins in gene regulation and to develop new chemical probes.

    Biology: Employed in the investigation of MEIS protein functions in embryonic development and cellular differentiation.

    Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with dysregulated MEIS protein activity.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting MEIS proteins.

Mechanism of Action

Meis-IN-3 exerts its effects by inhibiting the activity of MEIS proteins. These proteins are transcription factors that bind to specific DNA sequences and regulate the expression of target genes. By inhibiting MEIS proteins, this compound disrupts the transcriptional regulation of genes involved in cell proliferation, differentiation, and survival. This inhibition can lead to the downregulation of oncogenes and the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Meis-IN-3 stands out due to its high potency and selectivity for MEIS proteins. Its unique chemical structure allows for effective inhibition of MEIS activity, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethoxy]benzamide

InChI

InChI=1S/C25H26N2O4/c1-3-19-6-4-5-7-23(19)27-25(29)20-10-14-22(15-11-20)31-17-24(28)26-16-18-8-12-21(30-2)13-9-18/h4-15H,3,16-17H2,1-2H3,(H,26,28)(H,27,29)

InChI Key

PVHPGRAQEKBMJC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.